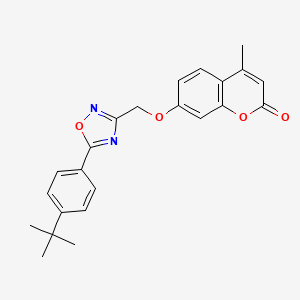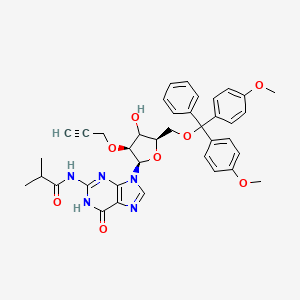
5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine es un análogo de la guanosina, lo que significa que es una versión modificada del nucleósido guanosina. Los análogos de la guanosina son conocidos por su actividad inmunoestimulante y se ha demostrado que inducen interferones tipo I, produciendo efectos antivirales. La actividad funcional de estos análogos depende de la activación del receptor tipo 7 de tipo Toll (TLR7) .
Métodos De Preparación
La síntesis de 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine implica varios pasos. El material de partida es típicamente guanosina, que se somete a reacciones de protección y modificación para introducir los grupos funcionales deseados. Los pasos clave incluyen:
Protección del grupo 5'-hidroxilo: Esto se logra uniendo un grupo dimetoxitritilo (DMT).
Protección de la posición N2:
Modificación del grupo 2'-hidroxilo: Esto se hace uniendo un grupo propargilo.
Las condiciones de reacción para estos pasos típicamente involucran el uso de grupos protectores, agentes activadores y solventes adecuados para la química de nucleósidos .
Análisis De Reacciones Químicas
5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede usar para modificar el grupo propargilo.
Reducción: Esto se puede usar para reducir cualquier forma oxidada del compuesto.
Sustitución: El grupo propargilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de oligonucleótidos y otros análogos de nucleósidos.
Biología: Se utiliza para estudiar la activación del receptor tipo 7 de tipo Toll (TLR7) y su papel en la respuesta inmunitaria.
Industria: Se utiliza en la producción de nucleósidos modificados para diversas aplicaciones
Mecanismo De Acción
El mecanismo de acción de 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine involucra su reconocimiento por el receptor tipo 7 de tipo Toll (TLR7). Al unirse a TLR7, activa vías de señalización que conducen a la producción de interferones tipo I y otras citocinas. Estas moléculas juegan un papel crucial en la respuesta inmunitaria antiviral .
Comparación Con Compuestos Similares
5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine es único debido a sus modificaciones específicas en las posiciones 5', N2 y 2'. Los compuestos similares incluyen:
5'-O-DMT-N2-isobutyryl-2'-O-metilguanosina: Este compuesto tiene un grupo metilo en lugar de un grupo propargilo en la posición 2'.
5'-O-DMT-N2-isobutyryl-2'-O-fluoroguanosina: Este compuesto tiene un átomo de flúor en la posición 2'.
Estos compuestos similares también exhiben actividad inmunoestimulante, pero pueden tener diferentes propiedades farmacocinéticas y farmacodinámicas .
Propiedades
Fórmula molecular |
C38H39N5O8 |
|---|---|
Peso molecular |
693.7 g/mol |
Nombre IUPAC |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46)/t29-,31?,32+,36-/m1/s1 |
Clave InChI |
ZTBYTNLGRCUAEU-JEXLJRIASA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12409290.png)
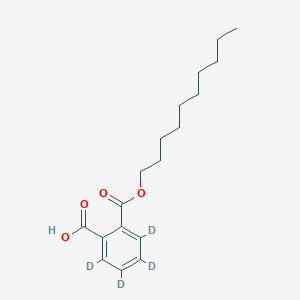
![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)
![(2S)-2-[[(1S,3S,4aR,8aS)-1-[[butyl(methyl)amino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-3-yl]methylamino]-3-(1H-imidazol-5-yl)propanal](/img/structure/B12409307.png)
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)

![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)
![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)

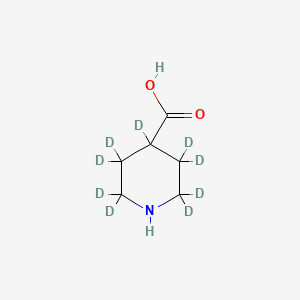
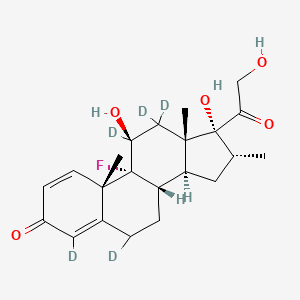
![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)
